4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine

Vue d'ensemble

Description

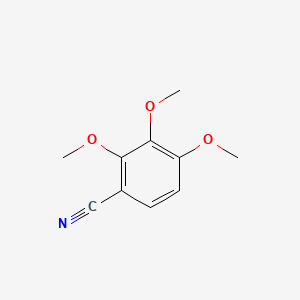

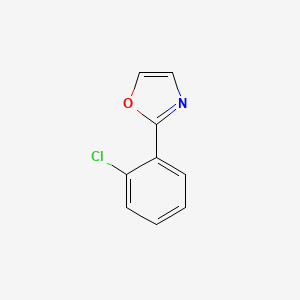

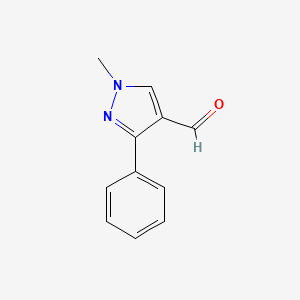

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a compound with the molecular weight of 162.151. It is a powder at room temperature1. The IUPAC name for this compound is 4-(3-pyridinyl)-1,2,5-oxadiazol-3-amine1.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature2.

Molecular Structure Analysis

The molecular structure of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” can be represented by the InChI code: 1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H, (H2,8,11)1.

Physical And Chemical Properties Analysis

“4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” is a powder at room temperature with a melting point of 161-163°C1. Its purity is reported to be 95%1.

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing a wide variety of heterocyclic compounds starting from "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" and its derivatives. These syntheses often aim to create compounds with potential antimicrobial, anticancer, and other pharmacological activities. For instance, the synthesis of some new 1,2,4-triazoles from isonicotinic acid hydrazide has been explored for their antimicrobial activities, revealing that most compounds showed good or moderate activity (Bayrak et al., 2009).

Anticancer Evaluation

Derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been assessed for their anticancer potential. For example, a series of 5-(pyridin-4-yl)-N-substituted-1,3,4-oxadiazol-2-amines were evaluated for in vitro anticancer activity against various human cancer cell lines, with some derivatives exhibiting significant cytotoxicity (Abdo & Kamel, 2015).

Antimicrobial Activity

Compounds based on "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have also been synthesized and tested for their antibacterial activities. The incorporation of oxadiazole and pyridyl triazole rings has shown promising results in developing antibacterial candidate drugs (Hu et al., 2005).

Material Science Applications

In material science, derivatives of "4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine" have been utilized in the synthesis of new, organo-soluble, thermally stable aromatic polyimides and poly(amide-imide), showcasing their potential in high-performance material applications (Mansoori et al., 2012).

Exploration of Bioactive Compounds

Research efforts have extended to the synthesis and bioactivity evaluation of pyridine-containing 1,3,4-oxadiazole derivatives, focusing on discovering compounds with fungicidal and growth-inhibitory properties against various plant and microbial species (Zhi, 2004).

Safety And Hazards

Orientations Futures

Given the potential therapeutic properties of compounds with similar structures, further research into the properties and potential applications of “4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine” could be beneficial. This could include exploring its potential as a therapeutic agent, given the reported activity of similar compounds in areas such as cancer therapy2.

Propriétés

IUPAC Name |

4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7-6(10-12-11-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUBDHWJUIFECR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NON=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30362840 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

CAS RN |

131988-01-7 | |

| Record name | 4-pyridin-3-yl-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30362840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B1349391.png)

![6-Methoxy-[2,2']bipyridinyl](/img/structure/B1349404.png)